
Cbz-Ala-Pro-Phe-AcCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-Ala-Pro-Phe-chloromethylketone: is a synthetic peptide derivative known for its role as a protease inhibitor. It is commonly used in biochemical research to study enzyme mechanisms and protein interactions. The compound’s structure includes a chloromethyl ketone group, which is crucial for its inhibitory activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Z-Ala-Pro-Phe-chloromethylketone typically involves the following steps:
Peptide Synthesis: The peptide chain (Z-Ala-Pro-Phe) is synthesized using standard solid-phase peptide synthesis techniques.
Chloromethyl Ketone Introduction: The chloromethyl ketone group is introduced through a reaction with chloromethyl ketone derivatives under controlled conditions.
Industrial Production Methods: Industrial production of Z-Ala-Pro-Phe-chloromethylketone follows similar synthetic routes but on a larger scale. The process involves:
Bulk Peptide Synthesis: Large-scale solid-phase peptide synthesis.
Purification: High-performance liquid chromatography (HPLC) is used to purify the compound.
Quality Control: Ensuring the purity and consistency of the final product through rigorous testing.
Analyse Chemischer Reaktionen
Types of Reactions: Z-Ala-Pro-Phe-chloromethylketone undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Hydrolysis Conditions: Acidic or basic aqueous solutions are used for hydrolysis.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Hydrolysis Products: Hydrolysis typically yields the corresponding carboxylic acid and amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Z-Ala-Pro-Phe-chloromethylketone is used to study enzyme kinetics and mechanisms, particularly those involving proteases.
Biology: In biological research, it is employed to inhibit specific proteases, allowing researchers to investigate protein functions and interactions.
Medicine: The compound has potential therapeutic applications as a protease inhibitor, which could be useful in treating diseases involving protease dysregulation.
Industry: In the pharmaceutical industry, Z-Ala-Pro-Phe-chloromethylketone is used in drug development and as a tool for studying protease-related pathways.
Wirkmechanismus
Mechanism: Z-Ala-Pro-Phe-chloromethylketone exerts its effects by covalently binding to the active site of proteases, thereby inhibiting their activity. The chloromethyl ketone group reacts with the nucleophilic residues in the enzyme’s active site, leading to irreversible inhibition.
Molecular Targets and Pathways: The primary targets are serine and cysteine proteases. By inhibiting these enzymes, the compound can modulate various biological pathways, including those involved in inflammation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Leupeptin: Another protease inhibitor with a different mechanism of action.
MG-132: A proteasome inhibitor that targets a broader range of proteases.
Uniqueness: Z-Ala-Pro-Phe-chloromethylketone is unique due to its specific inhibition of certain proteases through covalent binding, making it a valuable tool in biochemical research.
Eigenschaften
Molekularformel |
C27H30ClN3O6 |
|---|---|
Molekulargewicht |
528.0 g/mol |
IUPAC-Name |
benzyl N-[(2S)-1-[(2S)-2-[[(2S)-5-chloro-3,4-dioxo-1-phenylpentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C27H30ClN3O6/c1-18(29-27(36)37-17-20-11-6-3-7-12-20)26(35)31-14-8-13-22(31)25(34)30-21(24(33)23(32)16-28)15-19-9-4-2-5-10-19/h2-7,9-12,18,21-22H,8,13-17H2,1H3,(H,29,36)(H,30,34)/t18-,21-,22-/m0/s1 |
InChI-Schlüssel |
NBJIZMYGONESQG-NYVOZVTQSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)C(=O)CCl)NC(=O)OCC3=CC=CC=C3 |
Kanonische SMILES |
CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)C(=O)CCl)NC(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


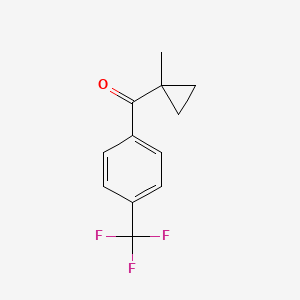
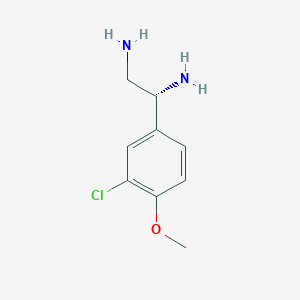

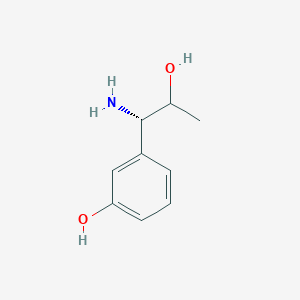
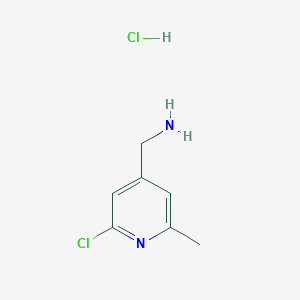
![Methyl 6-(benzyloxy)-7-bromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13044761.png)
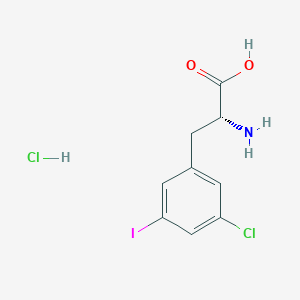
![(5-Fluoro-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol](/img/structure/B13044771.png)


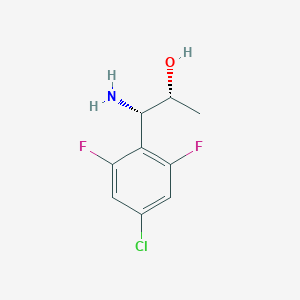
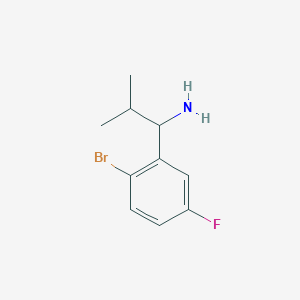
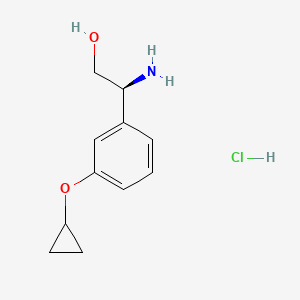
![(S)-7-Methoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine](/img/structure/B13044811.png)
